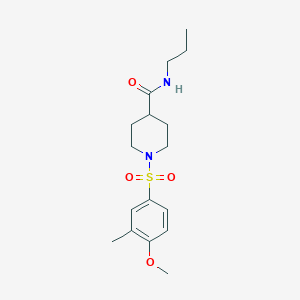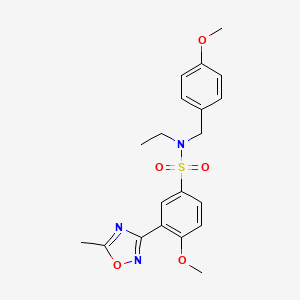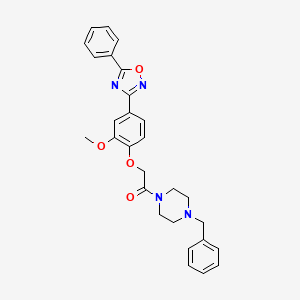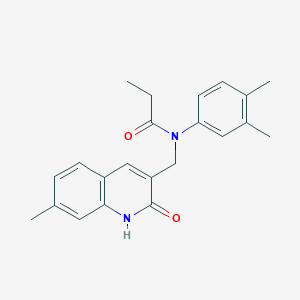
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide, also known as EHPAA, is a sulfonamide derivative that has been gaining attention in the scientific community due to its potential applications in various fields. EHPAA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and is involved in the regulation of pH. This compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in pH and an increase in apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces the expression of hypoxia-inducible factor 1 alpha (HIF-1α), a protein that is involved in the regulation of oxygen levels in cells. In neurodegenerative diseases, this compound protects neurons against oxidative stress and reduces the accumulation of amyloid-beta. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using different methods. This compound has been shown to have low toxicity and can be used in different concentrations. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which can affect its bioavailability. This compound can also interact with other enzymes and proteins, which can affect its specificity.
Orientations Futures
For the research on N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide include studying its potential applications in other fields, improving its specificity and potency, and developing this compound-based drugs and therapies.
Méthodes De Synthèse
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium dithionite to obtain this compound. Another method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound.
Applications De Recherche Scientifique
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and prevent the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-3-19-12-5-4-10(8-11(12)14-9(2)16)20(17,18)13-6-7-15/h4-5,8,13,15H,3,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYTGISBBXGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


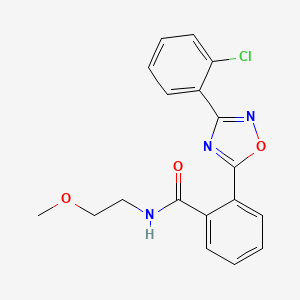
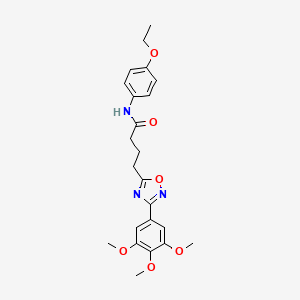
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)
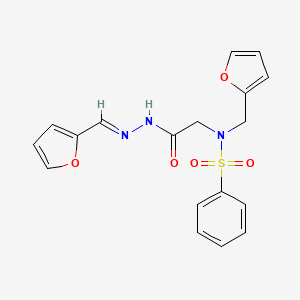
![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)

![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)

